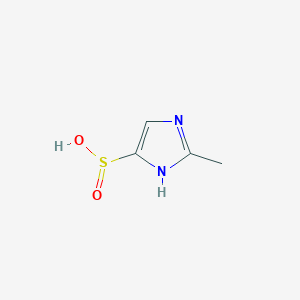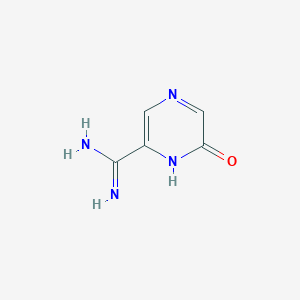
4-Methoxy-3-methylbenzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-methylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The structure of 4-Methoxy-3-methylbenzo[d]isoxazole includes a benzene ring fused to an isoxazole ring, with a methoxy group at the 4-position and a methyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methylbenzo[d]isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of appropriate precursors. For instance, a (3 + 2) cycloaddition reaction can be employed using Cu(I) or Ru(II) as catalysts . metal-free synthetic routes are also available, which are more eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-3-methylbenzo[d]isoxazole typically involves large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-Methoxy-3-methylbenzo[d]isoxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Methoxy-3-methylbenzo[d]isoxazole can be compared with other isoxazole derivatives, such as:
3-Methylbenzo[d]isoxazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Methoxybenzo[d]isoxazole: Lacks the methyl group, which can influence its properties and applications.
The presence of both methoxy and methyl groups in 4-Methoxy-3-methylbenzo[d]isoxazole makes it unique, potentially enhancing its biological activity and providing a versatile scaffold for further modifications .
Propriétés
IUPAC Name |
4-methoxy-3-methyl-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-9-7(11-2)4-3-5-8(9)12-10-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJANWBXLHBTHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)



![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

